8-Bromo-4-chloropyrido[4,3-d]pyrimidine 8-Bromo-4-chloropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613739
InChI: InChI=1S/C7H3BrClN3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H
SMILES: C1=C2C(=C(C=N1)Br)N=CN=C2Cl
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.47 g/mol

8-Bromo-4-chloropyrido[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC13613739

Molecular Formula: C7H3BrClN3

Molecular Weight: 244.47 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-chloropyrido[4,3-d]pyrimidine -

Specification

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
IUPAC Name 8-bromo-4-chloropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C7H3BrClN3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H
Standard InChI Key ALCXAADGQYOYGK-UHFFFAOYSA-N
SMILES C1=C2C(=C(C=N1)Br)N=CN=C2Cl
Canonical SMILES C1=C2C(=C(C=N1)Br)N=CN=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s fused bicyclic system consists of a pyridine ring (six-membered, nitrogen-containing) and a pyrimidine ring (six-membered, two nitrogen atoms). The bromine atom occupies position 8 on the pyridine moiety, while chlorine resides at position 4 on the pyrimidine ring . This substitution pattern is critical for its electronic properties, as halogens exert strong electron-withdrawing effects that influence reactivity. The canonical SMILES representation, C1=C2C(=C(C=N1)Br)N=CN=C2Cl\text{C1=C2C(=C(C=N1)Br)N=CN=C2Cl}, underscores the spatial arrangement of substituents.

Spectral and Computational Data

Computational analyses using PubChem-derived tools (LexiChem, InChI) have elucidated key descriptors:

  • InChIKey: ALCXAADGQYOYGK-UHFFFAOYSA-N

  • Topological polar surface area: 54.4 Ų (indicative of moderate solubility in polar solvents)

  • LogP: ~2.1 (suggesting moderate lipophilicity, suitable for membrane permeability in drug candidates)

These properties align with its classification as a brominated pyridopyrimidine derivative, a scaffold frequently exploited in kinase inhibitor design .

Synthetic Methodologies

Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone for synthesizing 8-bromo-4-chloropyrido[4,3-d]pyrimidine. This cross-coupling method employs palladium catalysts to link aryl halides (e.g., brominated intermediates) with boronic acids. Key parameters include:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf)

  • Solvent: Polar aprotic solvents (e.g., DMF, THF)

  • Temperature: 80–100°C

  • Yield: ~60–70% under optimized conditions

This method’s efficiency stems from its tolerance for halogenated substrates, enabling precise functionalization of the pyridopyrimidine core.

Alternative Routes

Alternative strategies include:

  • Nucleophilic aromatic substitution: Chlorine at position 4 can be replaced with amines or alkoxides under basic conditions.

  • Halogen exchange reactions: Bromine may undergo Finkelstein-type exchanges with iodide sources, though this is less common due to stability concerns.

Reactivity and Functionalization

The compound’s halogen atoms serve as handles for further derivatization:

Bromine-Specific Reactions

  • Buchwald-Hartwig amination: Substitutes bromine with amines using palladium catalysis, forming C–N bonds essential for drug-like molecules .

  • Sonogashira coupling: Introduces alkynes for constructing conjugated systems relevant to materials science.

Chlorine-Specific Reactions

  • SNAr reactions: Chlorine at position 4 undergoes substitution with nucleophiles (e.g., thiols, alcohols) under mild conditions .

Biomedical Applications

Antimicrobial Activity

Halogenated pyridopyrimidines exhibit broad-spectrum antimicrobial properties. The electron-withdrawing halogens enhance binding to bacterial enzymes involved in folate metabolism, though specific data for this compound remain exploratory .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving selective functionalization at position 8 versus 4 remains challenging due to similar electronic environments.

  • Scalability: Suzuki couplings, while efficient, require costly palladium catalysts, necessitating greener alternatives.

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